molecular formula C30H41BrN2O3 B12039998 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 769151-66-8

4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12039998
CAS No.: 769151-66-8
M. Wt: 557.6 g/mol
InChI Key: LLLHEGUGWAJGHP-FEZSWGLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C30H41BrN2O3 This compound is notable for its unique structure, which combines a palmitoyl group, a carbohydrazonoyl moiety, and a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps:

  • Formation of the Carbohydrazonoyl Intermediate: : This step involves the reaction of palmitic acid with hydrazine to form palmitoyl hydrazide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.

  • Coupling with 4-Formylphenyl 2-Bromobenzoate: : The palmitoyl hydrazide is then reacted with 4-formylphenyl 2-bromobenzoate in the presence of a catalyst such as acetic acid. This step forms the final product, this compound, through a condensation reaction.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the benzoate group can be substituted by nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The carbohydrazonoyl moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives.

    Oxidation Products: Can lead to the formation of carboxylic acids or ketones.

    Reduction Products: May result in the formation of alcohols or amines.

Scientific Research Applications

4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

  • Medicine: : Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism by which 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The palmitoyl group may facilitate membrane association, while the carbohydrazonoyl and bromobenzoate groups can participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.

    2-Methoxy-4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Contains an additional methoxy group, which can influence its chemical properties and biological activity.

Uniqueness

4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific exploration.

Properties

CAS No.

769151-66-8

Molecular Formula

C30H41BrN2O3

Molecular Weight

557.6 g/mol

IUPAC Name

[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-25-20-22-26(23-21-25)36-30(35)27-17-15-16-18-28(27)31/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+

InChI Key

LLLHEGUGWAJGHP-FEZSWGLMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.